molecular formula C22H23ClN2O7 B607253 4-Epianhydrotetracycline hydrochloride CAS No. 4465-65-0

4-Epianhydrotetracycline hydrochloride

Cat. No. B607253
CAS RN: 4465-65-0
M. Wt: 462.88
InChI Key: XBSQEFHDCDFNJU-MOMXNFOMSA-N
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Description

4-Epianhydrotetracycline hydrochloride is an antibiotic derivative of tetracycline . It is a degradation product of the antibiotic tetracycline and is active against Pseudomonas, Agrobacterium, Moraxella, Bacillus, and E. coli . It is an important standard for monitoring tetracycline stability and toxicity in laboratory studies .


Synthesis Analysis

This compound is a secondary degradation product formed by the epimerization of tetracycline and dehydration at the C6 position to aromatize the B ring . It has 250-fold higher toxicity than either tetracycline or doxycycline depending on the system under study .


Molecular Structure Analysis

The molecular structure of this compound is formed by epimerization of tetracycline and dehydration at the C6 position to aromatize the B ring .


Chemical Reactions Analysis

This compound is a secondary degradation product formed by epimerization of tetracycline and dehydration at the C6 position to aromatize the B ring . It is used as a pharmaceutical reference standard for the determination of the analyte in commercial bulk and pharmaceutical products by high-performance liquid chromatography (HPLC) .


Physical And Chemical Properties Analysis

This compound is a secondary degradation product formed by epimerization of tetracycline and dehydration at the C6 position to aromatize the B ring . The CAS number is 4465-65-0 .

Scientific Research Applications

  • Detection in Pharmaceuticals : 4-Epianhydrotetracycline hydrochloride is a toxic degradation component of tetracycline, and its quantitative evaluation in commercial tetracycline capsules has been performed (Pinto, Campos, & Yamamoto, 2002).

  • Development of Analytical Methods : Novel HPLC methods have been developed for the assay of tetracycline hydrochloride and the limit of this compound impurity in pharmaceutical products, indicating its importance in quality control (Hussien, 2014).

  • Stability Studies : Research on the stability of tetracycline and its derivatives in tablets, including the degradation to 4-epianhydrotetracycline, underlines the relevance of monitoring this compound in pharmaceutical stability studies (Moreno-Cerezo et al., 2001).

  • Environmental Impact Studies : Studies have examined the ecotoxicity of 4-Epianhydrotetracycline, including its effects on oxidative stress in zebrafish embryos, highlighting its relevance in environmental and ecological risk assessments (Wang, Zhao, Wu, & Ma, 2021).

  • Food Safety and Contamination : Investigation into the formation of 4-Epianhydrotetracycline during high-temperature treatment of animal-derived feed contaminated with tetracycline reveals its potential presence in the food supply chain, raising concerns about food safety (Kühne et al., 2001).

  • Terahertz Spectroscopy Applications : The use of terahertz time-domain spectroscopy to measure tetracyclines hydrochloride and its degradation products, including 4-Epianhydrotetracycline, has been explored. This study demonstrates the potential application of this technique in the analysis of pharmaceuticals and their degradation products (Xie et al., 2019).

Mechanism of Action

The mechanism of action of 4-Epianhydrotetracycline hydrochloride is similar to that of tetracycline. Tetracycline passively diffuses through porin channels in the bacterial membrane and reversibly binds to the 30S ribosomal subunit, preventing binding of tRNA to the mRNA-ribosome complex, and thus interfering with protein synthesis .

Safety and Hazards

4-Epianhydrotetracycline hydrochloride is considered hazardous. It is harmful if swallowed, causes serious eye irritation, and is suspected of damaging the unborn child . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

Future Directions

4-Epianhydrotetracycline hydrochloride is a major intermediate product of Tetracycline . It shows lethal effects and induces cell apoptosis of zebrafish embryos . It is committed to providing quality reference materials for food and beverage testing .

properties

IUPAC Name

(4R,4aS,12aR)-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O7.ClH/c1-8-9-5-4-6-12(25)13(9)17(26)14-10(8)7-11-16(24(2)3)18(27)15(21(23)30)20(29)22(11,31)19(14)28;/h4-6,11,16,25-26,29,31H,7H2,1-3H3,(H2,23,30);1H/t11-,16+,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFAOPCHYIJPHJ-MOMXNFOMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=C(C3=C1CC4C(C(=O)C(=C(C4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C=CC=C(C2=C(C3=C1C[C@H]4[C@H](C(=O)C(=C([C@]4(C3=O)O)O)C(=O)N)N(C)C)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40873790
Record name 4-Epianhydrotetracycline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4465-65-0
Record name 4-Epianhydrotetracycline hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004465650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Epianhydrotetracycline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40873790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-EPIANHYDROTETRACYCLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06Y7HM8DBA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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